alpha-(2-Furanylmethylene)-5-methyl-1H-benzimidazole-2-acetonitrile
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Overview
Description
(2E)-3-(FURAN-2-YL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is an organic compound that features a furan ring and a benzodiazole ring connected by a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(FURAN-2-YL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a furan boronic acid or stannane.
Formation of the Propenenitrile Group: The propenenitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production of (2E)-3-(FURAN-2-YL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
(2E)-3-(FURAN-2-YL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors or light-emitting materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of (2E)-3-(FURAN-2-YL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(FURAN-2-YL)-2-(1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure but lacks the methyl group on the benzodiazole ring.
(2E)-3-(THIOPHEN-2-YL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both the furan and benzodiazole rings, along with the propenenitrile group, gives (2E)-3-(FURAN-2-YL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE unique electronic and structural properties. These properties can be exploited in various applications, making it distinct from other similar compounds.
Properties
CAS No. |
57319-82-1 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H11N3O/c1-10-4-5-13-14(7-10)18-15(17-13)11(9-16)8-12-3-2-6-19-12/h2-8H,1H3,(H,17,18)/b11-8+ |
InChI Key |
YVIYLGQSCHPHFT-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CO3)/C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CO3)C#N |
Origin of Product |
United States |
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